Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate
Overview
Description
Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate is a chemical compound with the CAS Number: 206064-49-5. It has a molecular weight of 185.18 . The compound is in the form of a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 . The InChI key is UVXYNACCCGVAGC-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Complex Molecules
Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the biomimetic synthesis of α-cyclopiazonic acid, a potent mycotoxin and secondary metabolite produced by certain fungi. This synthesis involves the conversion of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate and demonstrates the compound's versatility in organic synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Development of Biologically Active Compounds
Research has also focused on developing biologically active compounds using this compound. For example, studies have shown its involvement in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. These compounds have been tested for their auxin activities and effects on wheat gemma, highlighting the compound's potential in agricultural chemistry (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Pharmaceutical Applications
In pharmaceutical research, this compound has been employed in the synthesis of various drug candidates. For instance, its derivatives have been explored for their potential antitumor properties. One study demonstrated its use in creating benzocarbazoloquinones, compounds known for their anticancer activities (Rajeswaran & Srinivasan, 1994).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-methoxy-4-methyl-1,2-oxazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXYNACCCGVAGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NO1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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